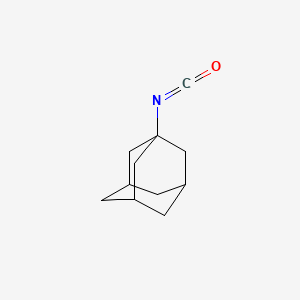
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Vue d'ensemble
Description
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is a compound that is structurally related to various other compounds studied for their chemical and physical properties. While the specific compound is not directly mentioned in the provided abstracts, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.
Synthesis Analysis
The synthesis of related compounds often involves the protection of hydroxyl groups, as seen in the regioselective protection of 3,4-dihydroxy-benzaldehyde . Additionally, the synthesis of 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan and 5-allyl-2-aryl-7-methoxybenzofurans demonstrates the use of allyl groups in complex organic molecules, which could be relevant to the synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of several related compounds, such as 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan and 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . These studies provide detailed information on bond lengths, angles, and overall molecular geometry, which could be extrapolated to predict the structure of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.
Chemical Reactions Analysis
The reactivity of the hydroxyl and methoxy groups in related compounds has been explored. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene and the synthesis of azobenzene derivatives indicate the potential for diverse chemical transformations involving 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.
Physical and Chemical Properties Analysis
Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy have been employed to characterize related compounds . These methods provide information on functional groups, electronic structure, and molecular interactions. The electrochemical behavior of metal Schiff base complexes derived from a structurally similar compound and the nonlinear optical properties of a related imine suggest that 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde may also exhibit interesting physical properties.
Applications De Recherche Scientifique
Homologation and Synthesis
- 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde can be used in the homologation process of benzaldehydes. An example includes the synthesis of Navenone B, an alarm pheromone of the mollusk Navanax inermis, through a four- and eight-carbon homologation process involving benzaldehydes (Dabdoub, 2012).
- It also finds application in the synthesis of complex molecular structures like 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating the versatility of such compounds in synthetic organic chemistry (Banerjee, 2013).
Catalysis and Reaction Mechanisms
- This compound plays a significant role in the field of catalysis, especially in reactions like the allylation of aldehydes with allyl bromides and zinc, induced by pyridinium perchlorates. This showcases its potential in facilitating and influencing chemical reactions (Maeda, 1992).
Conversion in Essential Oil Processing
- It has applications in the processing of essential oils, where allylbenzenes from essential oils are converted into benzaldehydes. This includes a "green" reaction pathway involving solventless alkene group isomerization and subsequent oxidation, illustrating its role in environmentally friendly chemical processes (Luu, 2009).
Nonlinear Optics and Material Science
- The compound is significant in material science, particularly in the growth and study of nonlinear optical crystals like MHBA (3-methoxy-4-hydroxy-benzaldehyde). This has applications in areas such as second harmonic generation, highlighting its importance in advanced optical technologies (Salary, 1999).
Atmospheric Chemistry
- It is also relevant in atmospheric chemistry, as seen in studies like the heterogeneous reaction of coniferyl alcohol with NO3 radicals, where 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde derivatives are identified as reaction products, contributing to our understanding of atmospheric chemical processes (Liu, 2017).
Propriétés
IUPAC Name |
4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGXTTPJTDSRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364184 | |
| Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
CAS RN |
20240-58-8 | |
| Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)



![2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid](/img/structure/B1270866.png)
![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)







